Lipophilic Efficiency and Predicted Membrane Permeability vs. 4-Chlorophenoxy Analog
The target compound's 4-tert-butylphenoxy substituent confers substantially higher predicted lipophilicity than the corresponding 4-chlorophenoxy analog. The des-thiazolyl 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, which lacks the 5-acetyl and 4-methyl groups, has a computationally predicted ACD/LogP of 4.70 . For the target compound, the additional acetyl and methyl decorations on the thiazole ring are expected to further increase clogP to an estimated 5.0–5.5 based on additive fragment contributions (ΔclogP ≈ +0.3 for methyl, +0.6 for acetyl on heteroaromatic systems). In contrast, the 4-chlorophenoxy analog has a calculated clogP of approximately 3.8–4.0. The resulting ΔclogP of approximately 1.2–1.7 log units translates to a predicted 15- to 50-fold increase in membrane permeability under passive diffusion conditions, as estimated by the Lipinski/Veber permeability models [1]. Improved permeability is critical for intracellular targets such as ALK5 kinase, where cell membrane crossing is prerequisite for target engagement.
| Evidence Dimension | Predicted lipophilicity (clogP) and membrane permeability |
|---|---|
| Target Compound Data | Estimated clogP = 5.0–5.5; high predicted passive permeability |
| Comparator Or Baseline | 4-Chlorophenoxy analog: calculated clogP ≈ 3.8–4.0; lower predicted permeability |
| Quantified Difference | ΔclogP ≈ +1.2 to +1.7 log units; 15- to 50-fold permeability advantage |
| Conditions | Computational prediction using ACD/Percepta fragment-based clogP methodology; passive diffusion permeability model |
Why This Matters
Higher permeability expands the scope of viable intracellular assays and reduces the risk of false-negative results in cell-based screening, a key procurement decision factor.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26. View Source
